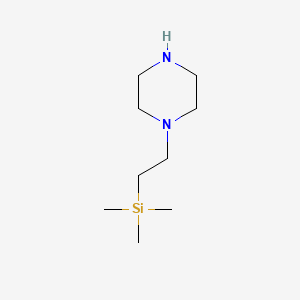
Trimethyl(2-piperazin-1-ylethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(2-piperazin-1-ylethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 2-piperazin-1-ylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-piperazin-1-ylethyl)silane typically involves the reaction of 2-piperazin-1-ylethyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2-piperazin-1-ylethyl chloride+trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the product quality.
化学反応の分析
Types of Reactions
Trimethyl(2-piperazin-1-ylethyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Reduced silicon-containing compounds.
Substitution: Substituted piperazine derivatives.
科学的研究の応用
Trimethyl(2-piperazin-1-ylethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用機序
The mechanism of action of Trimethyl(2-piperazin-1-ylethyl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it useful in radical reactions and as a reducing agent. The piperazine ring can interact with biological molecules, potentially disrupting microbial cell membranes and leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
Trimethylsilane: Another organosilicon compound with similar reducing properties.
Phenyltrimethylsilane: Contains a phenyl group instead of a piperazine ring, used in different synthetic applications.
Vinyltrimethylsilane: Contains a vinyl group, used in polymerization reactions.
Uniqueness
Trimethyl(2-piperazin-1-ylethyl)silane is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where both silicon and nitrogen functionalities are desired.
特性
分子式 |
C9H22N2Si |
|---|---|
分子量 |
186.37 g/mol |
IUPAC名 |
trimethyl(2-piperazin-1-ylethyl)silane |
InChI |
InChI=1S/C9H22N2Si/c1-12(2,3)9-8-11-6-4-10-5-7-11/h10H,4-9H2,1-3H3 |
InChIキー |
YZMUQBFPTPKOMX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCN1CCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


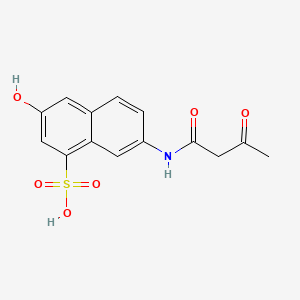
![5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine](/img/structure/B13827626.png)
![Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-](/img/structure/B13827634.png)
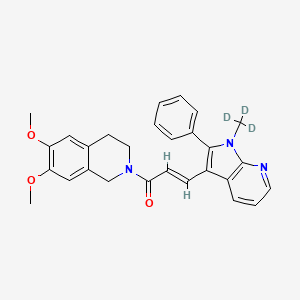
![4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B13827643.png)
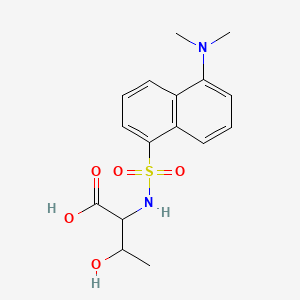
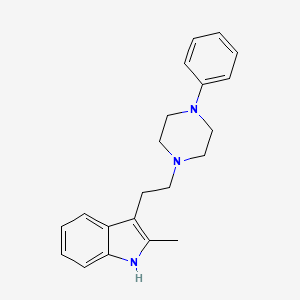
methanol](/img/structure/B13827656.png)

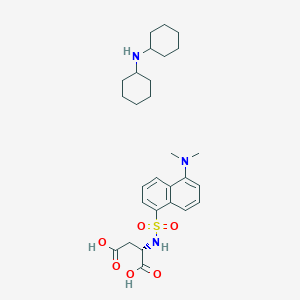

![1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B13827676.png)
![[(2R)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B13827690.png)
![(4S,4aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13827695.png)
